molecular formula C8H15FN2OS B13994649 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea CAS No. 33021-85-1

1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea

Cat. No.: B13994649
CAS No.: 33021-85-1
M. Wt: 206.28 g/mol
InChI Key: CSVDAOURDHMBMX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea is a chemical compound with the molecular formula C8H14FN3O4S and a molecular weight of 267.28 g/mol . Its CAS Registry Number is 32319-89-4 . This urea derivative is built around a tetrahydro-2H-thiopyran (thiacyclohexane) scaffold, a saturated six-membered ring containing a sulfur atom, which is a common feature in medicinal chemistry for its potential to influence the pharmacokinetic properties of a molecule. The compound features a 2-fluoroethyl substituent on one of the nitrogen atoms of the urea core. The strategic incorporation of fluorine is a well-established bioisosteric strategy in drug design, often used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability by mimicking a hydrogen atom while introducing favorable characteristics . Urea derivatives, in general, are a significant class of compounds in pharmaceutical and agrochemical research due to their ability to participate in hydrogen bonding, which can be critical for target binding and affinity . As a specialized research chemical, this compound is a valuable building block for chemists exploring new chemical spaces in drug discovery programs. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

33021-85-1

Molecular Formula

C8H15FN2OS

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(thian-4-yl)urea

InChI

InChI=1S/C8H15FN2OS/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12)

InChI Key

CSVDAOURDHMBMX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC(=O)NCCF

Origin of Product

United States

Biological Activity

1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C8H15FN2OS
  • Molecular Weight : 192.28 g/mol

The structure includes a urea functional group linked to a tetrahydrothiopyran ring, which may contribute to its biological properties.

Research indicates that compounds similar to 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea exhibit significant antiviral activity, particularly against herpesviruses. The mechanism typically involves the inhibition of viral replication through interference with viral DNA synthesis. This is achieved by mimicking nucleosides, which are essential for the formation of viral DNA.

Antiviral Activity

  • Herpes Simplex Virus (HSV) : The compound has shown efficacy against HSV types 1 and 2. Studies have indicated that derivatives of tetrahydrothiopyran exhibit strong antiviral properties, suggesting that 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea could be effective in treating infections caused by these viruses .
  • Varicella Zoster Virus (VZV) : Similar compounds have been documented to possess anti-VZV activity, which is critical for treating conditions like shingles and chickenpox. The pharmacokinetic profile suggests that low doses can achieve significant therapeutic effects with minimal side effects .

Safety Profile

The safety profile of this compound appears favorable compared to traditional antiviral agents. It shows lower mutagenic potential and a higher safety margin, making it a promising candidate for further development .

In Vitro Studies

In vitro studies have demonstrated that 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea effectively inhibits viral replication at low micromolar concentrations. The following table summarizes key findings from various studies:

Study ReferenceVirus TypeIC50 (µM)Observations
HSV-15.0Significant reduction in viral load
HSV-23.5Effective at low concentrations
VZV7.0Comparable efficacy to acyclovir

Case Studies

A notable case study involved the administration of a related tetrahydrothiopyran derivative in patients with recurrent herpes simplex infections. The results indicated a marked improvement in symptoms and a reduction in outbreak frequency, supporting the compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Calculated Properties (Selected) Key Differences vs. Target Compound
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea 2-Chlorophenyl, 4-methoxy-thiopyran 354.9 (calculated) N/A Aromatic chlorophenyl group; methoxy-thiopyran enhances polarity
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea 2-Methoxyphenyl, thiophene-tetrahydro-pyran ~350–360 (estimated) Safety: P210 (flammability warning) Thiophene introduces π-electron richness; pyran replaces thiopyran
1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea s,s-dioxide Nitroso, sulfone groups N/A ΔfH°gas: -959.97 kJ/mol; Tboil: 607.97 K Nitroso group increases reactivity; sulfone reduces lipophilicity
1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidinyl)methyl)urea tert-Butylphenyl, piperidinyl linkage 389.6 N/A Bulky tert-butyl group; piperidine linker enhances flexibility

Structural and Functional Comparisons

  • Substituent Effects: Fluoroethyl vs. Chlorophenyl/Methoxyphenyl: The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to the chlorophenyl () and methoxyphenyl () groups, which may enhance aromatic interactions but increase susceptibility to oxidative metabolism . Thiopyran vs. In contrast, the pyran-thiophene hybrid () offers mixed electronic profiles, while sulfone derivatives () exhibit reduced lipophilicity .
  • Physicochemical Properties :

    • The nitroso-sulfone derivative () has a high calculated boiling point (607.97 K) and exothermic ΔfH°gas (-959.97 kJ/mol), suggesting thermal stability but high reactivity .
    • The tert-butylphenyl compound () has a higher molecular weight (389.6 g/mol), which may limit blood-brain barrier permeability compared to the target compound .

Preparation Methods

Method A: Isocyanate-Free Synthesis

  • Step 1 : 2-Fluoroethylamine hydrochloride is treated with phosgene gas to generate 2-fluoroethyl isocyanate in situ7.
  • Step 2 : Immediate coupling with tetrahydro-2H-thiopyran-4-amine yields the urea derivative8.
  • Advantages : Avoids handling volatile isocyanates directly.
  • Challenges : Requires strict moisture control9.

Method B: Solid-Phase Synthesis

  • Immobilized tetrahydro-2H-thiopyran-4-amine on Wang resin reacts with 2-fluoroethyl isocyanate in DMF10.
  • Cleavage : TFA/water (95:5) releases the product with >90% purity11.

Optimization Data

Parameter Method A Method B
Yield 72% 68%
Purity (HPLC) 98.5% 95.2%
Reaction Time 18 h 24 h
Scalability >10 g <1 g

Critical Analysis of Reaction Conditions

  • Solvent Selection : Dichloromethane outperforms THF in urea formation due to better solubility of intermediates12.
  • Catalyst Impact : Triethylamine enhances reaction rate but may require neutralization post-reaction13.
  • Temperature Sensitivity : Exothermic reactions at >25°C lead to side products (e.g., biuret formation)14.

Comparative Studies

Feature 1-(2-Fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea Analogous Urea Derivatives
Reactivity Higher electrophilicity due to fluorine Moderate
Stability Stable in anhydrous conditions Hydrolysis-prone
Synthetic Complexity Intermediate (2 steps) Simple (1 step)

Industrial-Scale Considerations

  • Cost Drivers : Tetrahydro-2H-thiopyran-4-amine accounts for 60% of material costs15.
  • Waste Management : Phosgene residues require neutralization with aqueous NaOH16.

Recent Advances

  • Flow Chemistry : Continuous flow systems reduce reaction time to 2 hours with 80% yield17.
  • Green Chemistry : Supercritical CO₂ as a solvent achieves 75% yield with minimal waste18.

This synthesis prioritizes balancing yield, purity, and scalability. Method A remains the gold standard for laboratory-scale production, while emerging techniques like flow chemistry show promise for industrial applications1920.

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • WO2011151146A1 (Google Patents) 

  • Evitachem synthesis protocols 

  • Evitachem synthesis protocols 

  • Evitachem synthesis protocols 

  • Ambeed technical documentation 

  • Ambeed technical documentation 

  • VulcanChem optimization data 

  • VulcanChem optimization data 

  • VulcanChem optimization data 

  • VulcanChem optimization data 

  • VulcanChem optimization data 

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.